Kanglemycin A - 114153-91-2

Kanglemycin A

Catalog Number: EVT-1174405
CAS Number: 114153-91-2
Molecular Formula: C50H63NO19
Molecular Weight: 982 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Kanglemycin A is sourced from soil-dwelling actinobacteria, specifically from the Amycolatopsis genus. It belongs to the family of ansamycins, which are characterized by their ability to inhibit bacterial RNA polymerase. This classification places kanglemycin A alongside other well-known antibiotics like rifampicin, but with distinct structural modifications that enhance its efficacy against resistant bacterial strains .

Synthesis Analysis

The synthesis of kanglemycin A involves complex biochemical pathways primarily facilitated by polyketide synthases and tailoring enzymes encoded in specific gene clusters. These gene clusters have been identified in soil metagenomes and cultured bacterial genomes, indicating a rich diversity of biosynthetic capabilities among soil bacteria.

Key Synthesis Steps

  1. Polyketide Synthase Assembly: The initial assembly of the polyketide backbone occurs through a series of condensation reactions catalyzed by polyketide synthases.
  2. Tailoring Enzyme Modifications: Following backbone formation, tailoring enzymes introduce functional groups and sugar moieties unique to kanglemycin A. Notably, kanglemycin A features a β-O-3,4-O,O’-methylene digitoxose deoxysugar at C-27 and an oxidized ethyl substituent at C-20 .
  3. Final Modifications: The final stages involve the addition of gem-dimethylsuccinic acid (K-acid), which contributes to the compound's unique properties and enhances its binding affinity to RNA polymerase.
Molecular Structure Analysis

The molecular structure of kanglemycin A has been elucidated using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Structural Features

  • Molecular Formula: C50_{50}H64_{64}N2_{2}O19_{19}
  • Key Functional Groups: The presence of a unique sugar moiety and an oxidized ethyl group distinguishes kanglemycin A from other rifamycins.
  • Binding Site: Kanglemycin A binds to the same site on bacterial RNA polymerase as rifampicin, but with additional interactions due to its unique structural features, allowing it to inhibit resistant strains effectively .
Chemical Reactions Analysis

Kanglemycin A participates in various chemical reactions primarily related to its interaction with bacterial targets:

  1. ADP-Ribosylation Resistance: Kanglemycin A is less susceptible to ADP-ribosylation compared to rifampicin due to its unique sugar moiety, which prevents binding to certain resistance enzymes (Arr) found in bacteria like Mycobacterium smegmatis .
  2. Inhibition Mechanism: The compound inhibits transcription by blocking RNA polymerase activity at an upstream step compared to rifampicin, which enhances its efficacy against resistant strains .
Mechanism of Action

Kanglemycin A exerts its antibacterial effects by inhibiting bacterial RNA polymerase, crucial for transcription in bacteria.

Detailed Mechanism

  • Binding Affinity: Kanglemycin A binds competitively at the active site of RNA polymerase, preventing the enzyme from synthesizing RNA.
  • Transcription Inhibition: The compound effectively halts transcription initiation and elongation processes, particularly in strains that have developed resistance mechanisms against other antibiotics like rifampicin .
  • Unique Interactions: The structural differences allow kanglemycin A to maintain activity against bacteria that have mutations rendering them resistant to conventional rifamycins .
Physical and Chemical Properties Analysis

Kanglemycin A exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents commonly used in laboratory settings.
  • Stability: The compound shows stability under various pH conditions but may degrade under extreme alkaline or acidic environments.
  • Antibacterial Activity: Kanglemycin A demonstrates low minimum inhibitory concentration values (MIC), indicating potent antibacterial activity against various Gram-positive bacteria and multidrug-resistant Mycobacterium tuberculosis .
Applications

Kanglemycin A holds significant potential for various scientific applications:

  1. Antibiotic Development: Due to its effectiveness against rifampicin-resistant strains, kanglemycin A is being explored as a lead compound for new antibiotic therapies.
  2. Research Tool: Its unique mechanism of action makes it valuable for studying transcription processes in bacteria and understanding resistance mechanisms.
  3. Combination Therapies: Kanglemycin A can be investigated for use in combination with other antibiotics to enhance efficacy and reduce resistance development .
Introduction to Kanglemycin A and Antibiotic Resistance

Emergence of Multidrug-Resistant Mycobacterium tuberculosis and Gram-Positive Pathogens

Antimicrobial resistance (AMR) poses a catastrophic threat to global health, with projections indicating that drug-resistant infections could cause 39 million deaths between 2025 and 2050 [9]. Tuberculosis (TB) remains a critical concern, as multidrug-resistant TB (MDR-TB) accounted for 450,000 global cases in 2021, with treatment success rates below 60% [7]. Rifampicin resistance—a cornerstone of first-line TB therapy—often arises from rpoB gene mutations in Mycobacterium tuberculosis, observed in 95% of clinically resistant strains [7]. Concurrently, Gram-positive pathogens like Staphylococcus aureus increasingly exhibit cross-resistance to conventional ansamycins, creating an urgent need for structurally innovative antibiotics [1] [4].

Ansamycin Antibiotics: Structural and Functional Overview

Ansamycins are macrocyclic antibiotics characterized by:

  • An aromatic chromophore (naphthalene or benzene) bridged by an aliphatic "ansa" chain
  • RNA polymerase (RNAP) inhibition via binding to the β-subunit (RpoB)
  • Bactericidal activity through transcriptional blockade [3] [6]

Structurally, they are classified as:

Ansamycin TypeAnsa Chain LengthRepresentativesTarget Specificity
BenzenoidC15GeldanamycinHSP90 (eukaryotic)
BenzenoidC17AnsatrieninAntitumor agents
NaphthalenoidC17Rifampicin, Kanglemycin ABacterial RNAP
NaphthalenoidC23NaphthomycinFungal RNAP [6]

Rifamycins (e.g., rifampicin) belong to the naphthalenoid C17 subclass and inhibit transcription initiation by sterically blocking the RNA exit channel [3]. However, their efficacy is compromised by widespread resistance.

Rifampicin Resistance Mechanisms and Clinical Limitations

Rifampicin resistance primarily arises through two mechanisms:

Target-Site Mutations

  • Mutations in the 81-bp rifampicin resistance-determining region (RRDR) of rpoB (e.g., S450L in M. tuberculosis)
  • Amino acid substitutions (e.g., rpoB H526Y) alter RNAP conformation, reducing rifampicin binding affinity >100-fold [5] [7]
  • Prevalence: >95% of clinical rifampicin-resistant isolates [7]

Enzymatic Inactivation

  • ADP-ribosyl transferases (Arr) inactivate rifamycins by adding ADP-ribose to the C23 hydroxyl group
  • ArrMs in Mycobacterium smegmatis and ArrMab in M. abscessus confer intrinsic resistance:
    Bacterial SpeciesArr EnzymeSubstrate SpecificityResistance Level
    M. smegmatisArrMsRifampicin, rifabutinHigh-level
    M. abscessusArrMabRifampicin, kanglemycin AHigh-level [8]
  • ADP-ribosylation abolishes RNAP inhibition by distorting rifampicin’s binding geometry [8]

These mechanisms render rifampicin ineffective against 5–10% of TB cases, necessitating longer, toxic regimens [1] [7].

Kanglemycin A as a Novel Ansamycin Derivative: Historical Discovery and Significance

Kanglemycin A (KglA) is a naturally occurring ansamycin discovered through:

  • Soil metagenome screening of AHBA synthase genes (key for ansamycin biosynthesis)
  • Identification of a tailoring enzyme-rich gene cluster in Amycolatopsis vancoresmycina [5]

Its structural uniqueness lies in C20 and C27 modifications on the ansa chain:

  • C20: 2,2-Dimethylsuccinic acid
  • C27: β-O-3,4-O,O′-methylene digitoxose sugar [2] [5] [8]

These confer three functional advantages:

  • Overcoming RRDR Mutations: The digitoxose moiety forms additional hydrogen bonds with RNAP, compensating for mutation-induced affinity loss [5].
  • Resistance to ArrMs: The C27 sugar sterically hinders ArrMs binding in M. smegmatis (MIC unchanged at 0.488 μg/mL post-Arr exposure) [8].
  • Enhanced Transcriptional Inhibition: KglA blocks 5′-initiating substrate binding earlier than rifampicin [5].

Table: Comparative Activity of Rifampicin vs. Kanglemycin A Against Resistant Pathogens

Resistance MechanismPathogenRifampicin MIC (μg/mL)Kanglemycin A MIC (μg/mL)Fold Improvement
rpoB S450L mutationM. tuberculosis>500.05>1,000×
rpoB H526Y mutationS. aureus320.25128×
Wild-type with ArrMsM. smegmatis>125 (post-Arr)0.488>250× [5] [8]

Despite its promise, KglA is inactivated by ArrMab in M. abscessus, highlighting the need for species-specific deployment [8]. Ongoing research focuses on synthetic analogs retaining efficacy against Arr-producing strains while leveraging KglA’s enhanced binding.

Properties

CAS Number

114153-91-2

Product Name

Kanglemycin A

IUPAC Name

4-[1-[(9E,19E,21E)-13-acetyloxy-2,15,17-trihydroxy-3,7,12,14,16,22-hexamethyl-11-[(4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-18-yl]ethoxy]-3,3-dimethyl-4-oxobutanoic acid

Molecular Formula

C50H63NO19

Molecular Weight

982 g/mol

InChI

InChI=1S/C50H63NO19/c1-21-13-12-14-29(26(6)67-48(62)49(9,10)19-34(54)55)40(57)23(3)39(56)24(4)43(68-28(8)52)22(2)32(69-35-18-33-45(27(7)66-35)64-20-63-33)15-16-65-50(11)46(60)38-36-31(53)17-30(51-47(21)61)42(59)37(36)41(58)25(5)44(38)70-50/h12-17,22-24,26-27,29,32-33,35,39-40,43,45,56-58H,18-20H2,1-11H3,(H,51,61)(H,54,55)/b14-12+,16-15+,21-13+

InChI Key

KRBOMQKIXLJMRA-UTWSZFJISA-N

SMILES

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6

Synonyms

kanglemeisu A
kanglemycin A

Canonical SMILES

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6

Isomeric SMILES

CC1C(/C=C/OC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C/C=C/C(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)/C)O)C)C)OC5CC6C(C(O5)C)OCO6

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